
3-Bromo-1-tert-butylpyrazole-4-boronic acid
Description
3-Bromo-1-tert-butylpyrazole-4-boronic acid (CAS: 2377610-04-1) is a pyrazole-based boronic acid derivative with a bromo substituent at position 3 and a bulky tert-butyl group at position 1 of the heterocyclic ring. This compound is part of the boronic acid family, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
(3-bromo-1-tert-butylpyrazol-4-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BBrN2O2/c1-7(2,3)11-4-5(8(12)13)6(9)10-11/h4,12-13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGMGEHGCJIUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1Br)C(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BBrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent treatment with boronic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for 3-Bromo-1-tert-butylpyrazole-4-boronic acid are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-tert-butylpyrazole-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Coupling Reactions: The major products are biaryl or vinyl-aryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Boronic acids, including 3-Bromo-1-tert-butylpyrazole-4-boronic acid, have garnered attention for their anticancer properties. Boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. The first boronic acid drug, bortezomib, demonstrated the efficacy of this class of compounds in treating multiple myeloma and led to increased research interest in similar compounds .
Recent studies indicate that modifications to boronic acids can enhance their selectivity and pharmacokinetic properties. For instance, the introduction of a pyrazole moiety can improve the compound's ability to target specific cancer pathways, potentially leading to more effective treatments .
Anti-inflammatory and Autoimmune Disease Treatment
Research has shown that compounds like this compound exhibit high selectivity for spleen tyrosine kinase (SYK), which is implicated in various inflammatory and autoimmune diseases. This selectivity is crucial for developing therapies with fewer side effects. The compound has been noted for its potential in treating conditions such as asthma, rheumatoid arthritis, and lupus erythematosus due to its ability to inhibit SYK effectively while sparing other kinases .
Organic Synthesis Applications
Cross-Coupling Reactions
this compound is valuable in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis. The presence of the bromine atom enhances the reactivity of the compound, allowing it to participate effectively in these reactions with various boronic acids and other nucleophiles .
Synthesis of Complex Molecules
The compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for further derivatization, enabling chemists to create a wide array of functionalized compounds that may have specific biological activities or material properties .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of 3-Bromo-1-tert-butylpyrazole-4-boronic acid is primarily related to its ability to participate in coupling reactions. The boronic acid group forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares 3-bromo-1-tert-butylpyrazole-4-boronic acid with structurally or functionally analogous boronic acids and heterocycles:
Key Comparative Insights:
Structural Variations: Pyrazole vs. Phenyl Cores: The pyrazole ring in the main compound offers greater rigidity and nitrogen-mediated electronic effects compared to phenyl-based analogs like 3-bromo-5-tert-butylphenylboronic acid . In contrast, the trifluoromethyl group in [3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid enhances electron-withdrawing properties, favoring electrophilic substitutions .
Reactivity and Applications: Suzuki-Miyaura Coupling: Phenylboronic acids (e.g., 3-bromo-5-tert-butylphenylboronic acid) are more commonly used due to their stability, whereas pyrazole boronic acids may require optimized conditions due to steric hindrance . Functionalization Potential: The carboxylic acid derivative (3-bromo-1H-pyrazole-4-carboxylic acid) enables amide bond formation, a pathway unavailable to boronic acids .
Commercial Availability :
- The main compound is discontinued , whereas analogs like 3-bromo-5-tert-butylphenylboronic acid remain available at higher purity (98%) , suggesting broader industrial utility.
Research Findings and Implications
- Steric Effects : The tert-butyl group in the main compound may hinder transmetalation in Suzuki reactions, necessitating higher temperatures or specialized catalysts .
- Electronic Modulation : Bromo substituents act as ortho/para-directing groups, enabling sequential functionalization (e.g., halogen exchange or C–N coupling) .
- Stability Concerns : Discontinuation of the main compound could relate to stability issues (e.g., boronic acid protodeboronation), a common challenge in storage .
Activité Biologique
3-Bromo-1-tert-butylpyrazole-4-boronic acid (CAS No. 2377610-04-1) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, particularly in drug design and enzyme inhibition studies. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
This compound features a pyrazole ring with a bromine substituent and a tert-butyl group, which influences its lipophilicity and reactivity. The boronic acid functional group allows for interactions with biological targets, particularly in enzyme inhibition.
Enzyme Inhibition
Research indicates that boronic acids can act as enzyme inhibitors. Specifically, this compound may interact with serine proteases and other enzymes through the formation of covalent bonds with active site residues. This mechanism is particularly relevant in the context of developing therapeutic agents against various diseases.
Anticancer Activity
Studies have shown that boronic acids exhibit anticancer properties through multiple mechanisms, including the inhibition of proteasome activity. The ability of this compound to inhibit cancer cell proliferation has been documented, suggesting its potential as an anticancer agent.
Antibacterial Properties
Preliminary investigations into the antibacterial activity of boronic acids indicate that they can inhibit bacterial growth by targeting specific enzymatic pathways. The effectiveness of this compound against common bacterial strains remains an area of ongoing research.
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The boron atom in the compound can form covalent bonds with hydroxyl groups in target proteins, leading to enzyme inhibition.
- Lipophilicity : The tert-butyl group enhances the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.
Study on Anticancer Activity
A study evaluating various boronic acids, including derivatives similar to this compound, demonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7). The IC50 values indicated potent activity against these cells, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy.
Study on Enzyme Inhibition
Another investigation focused on the inhibition of serine proteases by boronic acids. The results showed that compounds with similar structures could effectively inhibit enzyme activity, highlighting the potential of this compound in therapeutic applications targeting proteolytic enzymes.
Data Table: Biological Activity Summary
Activity Type | Description | IC50 Values |
---|---|---|
Enzyme Inhibition | Inhibits serine proteases through covalent bond formation | Not specified |
Anticancer Activity | Cytotoxic effects on cancer cell lines (e.g., MCF-7) | IC50 ~18.76 µg/mL |
Antibacterial Activity | Potential inhibition of bacterial growth (specific strains under investigation) | Not specified |
Q & A
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.